molecular formula C16H14N6O2 B5695074 2-hydroxy-N'-{1-[4-(1H-tetrazol-1-yl)phenyl]ethylidene}benzohydrazide

2-hydroxy-N'-{1-[4-(1H-tetrazol-1-yl)phenyl]ethylidene}benzohydrazide

Cat. No. B5695074
M. Wt: 322.32 g/mol
InChI Key: BLINPBWOSWKOEK-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-N'-{1-[4-(1H-tetrazol-1-yl)phenyl]ethylidene}benzohydrazide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a hydrazone derivative that has been synthesized through a variety of methods, and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 2-hydroxy-N'-{1-[4-(1H-tetrazol-1-yl)phenyl]ethylidene}benzohydrazide is not well understood. However, it is believed that the compound may act as a chelating agent, forming stable complexes with metal ions and potentially altering their reactivity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-hydroxy-N'-{1-[4-(1H-tetrazol-1-yl)phenyl]ethylidene}benzohydrazide are currently unknown. However, studies have shown that the compound has low toxicity and is relatively stable, which may make it a useful tool for studying metal-ion interactions in biological systems.

Advantages and Limitations for Lab Experiments

One advantage of using 2-hydroxy-N'-{1-[4-(1H-tetrazol-1-yl)phenyl]ethylidene}benzohydrazide in lab experiments is its stability and low toxicity. This makes it a useful tool for studying metal-ion interactions in biological systems. However, one limitation is that the mechanism of action of the compound is not well understood, which may limit its usefulness in certain experiments.

Future Directions

There are several potential future directions for research on 2-hydroxy-N'-{1-[4-(1H-tetrazol-1-yl)phenyl]ethylidene}benzohydrazide. One direction is to further study the mechanism of action of the compound, which may provide insight into its potential applications in biological systems. Another direction is to explore the use of the compound in catalysis and sensing applications, as its ability to form stable complexes with metal ions may make it a useful tool in these areas. Additionally, further studies on the toxicity and stability of the compound may be warranted to determine its safety for use in various applications.

Synthesis Methods

The synthesis of 2-hydroxy-N'-{1-[4-(1H-tetrazol-1-yl)phenyl]ethylidene}benzohydrazide has been achieved through a variety of methods. One such method involves the reaction of 2-hydroxybenzohydrazide with 4-(1H-tetrazol-1-yl)benzaldehyde in the presence of acetic acid. Another method involves the reaction of 2-hydroxybenzohydrazide with 4-(1H-tetrazol-1-yl)benzaldehyde in the presence of sulfuric acid. These methods have been found to be effective in synthesizing the compound with high yields and purity.

Scientific Research Applications

2-hydroxy-N'-{1-[4-(1H-tetrazol-1-yl)phenyl]ethylidene}benzohydrazide has been studied for its potential applications in scientific research. One such application is its use as a ligand for metal ions. This compound has been found to form stable complexes with metal ions such as copper, nickel, and zinc, which can be used in various applications such as catalysis and sensing.

properties

IUPAC Name

2-hydroxy-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O2/c1-11(18-19-16(24)14-4-2-3-5-15(14)23)12-6-8-13(9-7-12)22-10-17-20-21-22/h2-10,23H,1H3,(H,19,24)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLINPBWOSWKOEK-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=C1O)C2=CC=C(C=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CC=C1O)/C2=CC=C(C=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-N'-{1-[4-(1H-tetrazol-1-yl)phenyl]ethylidene}benzohydrazide

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